N-(4-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent. It has shown activity against strains such as E. coli and B.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N4-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-3,4-DIHYDROXYPYRIDINE-2-CARBOXYLIC AMID
- N-BENZYL-2,3-DIHYDROXYPYRIDINE-4-CARBOXYLIC AMIDE
- 5-FLUORO-N-(PYRIDIN-2-YL)PYRIDIN-2-AMINE
Uniqueness
N~4~-(4-ACETYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific pyrazolo[3,4-b]pyridine core structure, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-8-14(15-9-18-21(3)16(15)19-10)17(23)20-13-6-4-12(5-7-13)11(2)22/h4-9H,1-3H3,(H,20,23) |
InChI Key |
PNNOYPXYVHXYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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